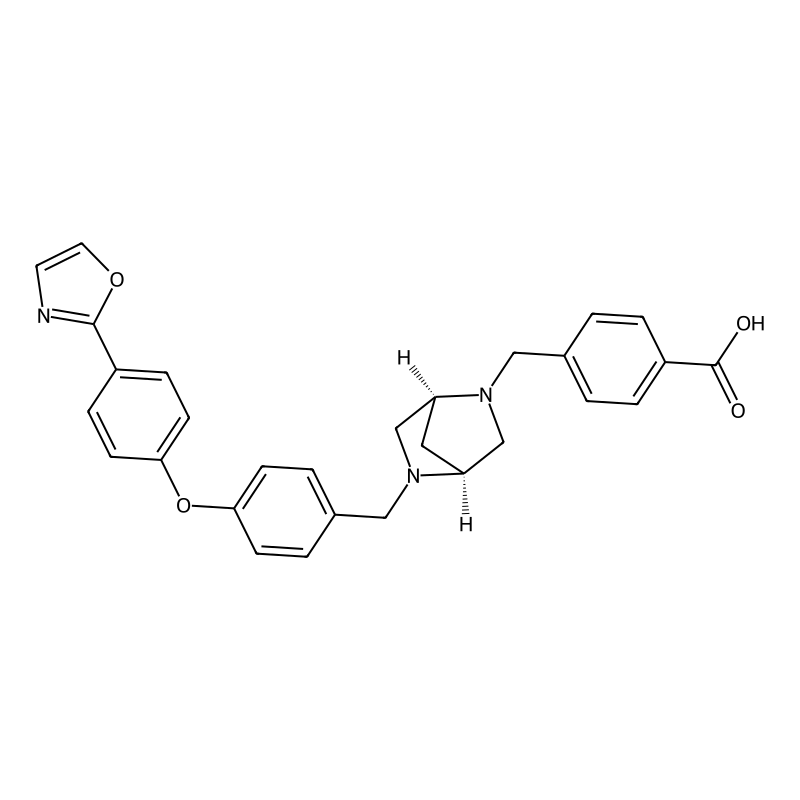

Acebilustat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acebilustat (CAS: 943764-99-6), also known as CTX-4430, is a highly potent, selective, and orally bioavailable small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H). By specifically targeting LTA4H, it blocks the rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent chemoattractant driving neutrophil-mediated inflammation [1]. For procurement and assay design, Acebilustat is distinguished by its robust human whole-blood IC50 of approximately 64 nM and an ideal whole-blood-to-plasma distribution ratio of 1.0, making it a highly predictable tool compound for in vivo pharmacodynamic studies [2].

Substituting Acebilustat with generic aminopeptidase inhibitors (such as Bestatin) or early-generation clinical LTA4H blockers (like DG-051) severely compromises in vivo study integrity. Generic inhibitors lack the necessary target selectivity and oral bioavailability required for systemic inflammatory models, often resulting in off-target toxicity or insufficient LTB4 suppression[1]. Furthermore, earlier pipeline compounds such as DG-051 exhibited mediocre whole-blood potency and unfavorable pharmacokinetic/pharmacodynamic (PK/PD) profiles, leading to their discontinuation [2]. For procurement, Acebilustat overcomes these limitations by maintaining robust target engagement and predictable steady-state kinetics, which are essential for reproducible chronic inflammation models.

Ex Vivo Human Whole-Blood Potency for LTB4 Suppression

Acebilustat achieves a whole-blood IC50 of approximately 64 nM for the inhibition of ionophore-stimulated LTB4 production [1]. In head-to-head pharmacological profiling, this represents a significant improvement over earlier clinical candidates like DG-051, which exhibited mediocre potency in human cellular assays and failed to sustain target engagement [2].

| Evidence Dimension | Human whole-blood LTB4 inhibition (IC50) |

| Target Compound Data | ~64 nM |

| Comparator Or Baseline | DG-051 (Mediocre cellular potency, discontinued due to PK/PD failure) |

| Quantified Difference | Superior nanomolar potency with sustained systemic target engagement |

| Conditions | Ionophore-stimulated human whole blood assay |

Ensures reliable LTB4 suppression in robust ex vivo and in vivo assays where earlier clinical candidates failed.

Pharmacokinetic Predictability and Compartmental Distribution

For in vivo studies, tracking drug exposure is critical. Acebilustat demonstrates a whole-blood-to-plasma distribution ratio of exactly 1.0[1]. This allows researchers to use standard plasma concentration measurements as a direct, 1:1 surrogate for whole-blood concentration, eliminating the complex compartmental modeling required for inhibitors that sequester in plasma proteins or red blood cells.

| Evidence Dimension | Whole-blood-to-plasma distribution ratio |

| Target Compound Data | 1.0 ratio |

| Comparator Or Baseline | Standard highly protein-bound or sequestered lipoxygenase/LTA4H inhibitors |

| Quantified Difference | 1:1 direct correlation vs. complex non-linear compartmental partitioning |

| Conditions | Steady-state in vivo pharmacokinetic monitoring |

Allows researchers to use standard plasma concentration measurements as a direct, 1:1 surrogate for whole-blood pharmacodynamics, simplifying PK/PD modeling.

Standardized Vehicle Compatibility for Oral Dosing

Unlike many lipophilic anti-inflammatory pipeline drugs that require complex lipid-based or nanoparticle formulations for oral delivery, Acebilustat is highly compatible with standard laboratory excipients. It can be formulated as a stable 1 mg/mL working solution in a standard 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline vehicle, ensuring reproducible oral dosing in rodent models without precipitation .

| Evidence Dimension | In vivo formulation solubility |

| Target Compound Data | 1 mg/mL stable solution |

| Comparator Or Baseline | Poorly permeable FLAP/LTA4H inhibitors requiring advanced lipid formulations |

| Quantified Difference | Achieves stable solution in standard PEG/Tween/DMSO vehicle without complex milling |

| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at ambient temperature |

Ensures highly reproducible oral dosing in rodent models without precipitation, overcoming the solubility hurdles that plague many lipophilic anti-inflammatory pipeline drugs.

In Vivo Models of Neutrophil-Driven Pulmonary Inflammation

Leveraging its robust whole-blood LTB4 suppression and oral bioavailability, Acebilustat is the premier tool compound for modeling cystic fibrosis, asthma, and chronic obstructive pulmonary disease (COPD) in rodents [1].

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Lipid Mediators

Due to its whole-blood-to-plasma ratio of 1.0, Acebilustat is ideal for studies requiring precise correlation of drug exposure to biomarker response, allowing plasma levels to serve as a direct surrogate for systemic target engagement [2].

Benchmarking Novel LTA4H Inhibitors

As a clinically validated Phase 2 compound, Acebilustat serves as an essential positive control in ex vivo human whole-blood ionophore-stimulated LTB4 release assays when evaluating next-generation LTA4H or FLAP inhibitors[3].

References

- [1] NCATS Inxight Drugs: Acebilustat.

- [2] Elborn JS, Bhatt L, Grosswald R, Ahuja S, Springman EB. Phase I Studies of Acebilustat: Pharmacokinetics, Pharmacodynamics, Food Effect, and CYP3A Induction. Clin Transl Sci. 2017 Jan;10(1):20-27.

- [3] Buesch et al. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase. J Med Chem. 2021 Mar 11;64(5):2498-2517.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Elborn JS, Bhatt L, Grosswald R, Ahuja S, Springman EB. Phase I Studies of

Explore Compound Types